molecular formula C9H12ClN B3301072 2,3-Dihydro-1h-inden-5-amine hydrochloride CAS No. 90609-55-5

2,3-Dihydro-1h-inden-5-amine hydrochloride

Cat. No.: B3301072
CAS No.: 90609-55-5
M. Wt: 169.65 g/mol
InChI Key: CSKOBSJNKCXVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1h-inden-5-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is characterized by its indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1h-inden-5-amine hydrochloride typically involves the reduction of indanone derivatives followed by amination. One common method includes the reduction of 2,3-dihydro-1h-inden-1-one using sodium borohydride in methanol, followed by the reaction with ammonium chloride to introduce the amine group. The final product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1h-inden-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1h-inden-5-amine hydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds and electrostatic interactions with various biological molecules. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1h-inden-5-amine hydrochloride is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2,3-dihydro-1H-inden-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKOBSJNKCXVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1h-inden-5-amine hydrochloride
Reactant of Route 2
2,3-Dihydro-1h-inden-5-amine hydrochloride
Reactant of Route 3
2,3-Dihydro-1h-inden-5-amine hydrochloride
Reactant of Route 4
2,3-Dihydro-1h-inden-5-amine hydrochloride
Reactant of Route 5
2,3-Dihydro-1h-inden-5-amine hydrochloride
Reactant of Route 6
2,3-Dihydro-1h-inden-5-amine hydrochloride

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